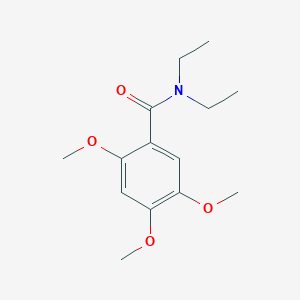

N,N-diethyl-2,4,5-trimethoxybenzamide

説明

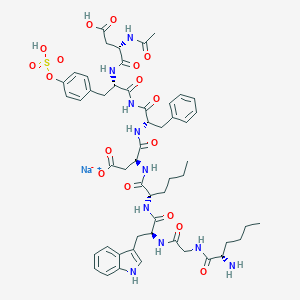

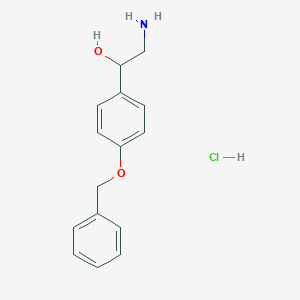

N,N-diethyl-2,4,5-trimethoxybenzamide is a chemical compound used for industrial and scientific research . It is also known by other names such as Benzamide, N,N-diethyl-2,3,4-trimethoxy .

Synthesis Analysis

While specific synthesis methods for N,N-diethyl-2,4,5-trimethoxybenzamide were not found, a related compound, a series of 4-arylamino-quinazoline derivatives, was synthesized through a four-step process involving chlorination, nucleophilic substitution, hydrolysis, and amidation .Molecular Structure Analysis

The molecular formula of N,N-diethyl-2,4,5-trimethoxybenzamide is C14H21NO4 . Its molecular weight is 267.32 .科学的研究の応用

Memory Enhancers and Acetylcholinesterase Inhibitors : Derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide, such as compound 10a, demonstrate potential as memory enhancers due to their acetylcholinesterase-inhibiting activity (Piplani et al., 2018).

Neurosedative Properties : N-(3,4,5-Trimethoxybenzoyl)-3,6-dihydro-1,2-oxazines and related compounds show potential as neurosedatives (Labazioewicz et al., 1992).

Cytotoxic Activity against Tumor Cells : Di-n-butyltin (IV) trimethoxybenzoates, compared to their diethyltin analogs, exhibit more cytotoxic activity against human tumor cell lines in vitro (Gielen & Willem, 1992).

Antiviral Activity : Certain compounds, such as N-[4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide], display potent antiviral activity against bovine viral diarrhea virus, comparable to reference drugs (Ibba et al., 2018).

Anti-Emetic Compounds : Certain derivatives, like N-[4-(2-dimethylaminoethoxy)benzyl--14C]-3,4,5-trimethoxybenzamide hydrochloride, are studied for their anti-emetic properties (Wineholt et al., 1970).

Glass Transition and Charge Transport : Studies on N,N,-diethyl-3-methylbenzamide (DEET) reveal its properties related to the dynamic glass transition and charge transport, following the Einstein and Einstein–Smoluchowski relations (Sangoro et al., 2011).

Anticonvulsant Activity : Substituted trimethoxybenzamides have been shown to possess anticonvulsant properties, along with the ability to inhibit respiration in rat brain homogenates (Singh et al., 1978).

Potential as Depressants : Various 3,4,5-trimethoxybenzamides have been associated with strong depressant properties (Luts, 1971).

Chemotherapy Candidate : Trimidox, an inhibitor of ribonucleotide reductase, has shown potential as a cancer chemotherapy candidate (Szekeres et al., 2004).

Insect Repellent Applications : DEET (N,N,-diethyl-3-methylbenzamide) is extensively studied as an insect repellent, highlighting its effectiveness, safety, and potential environmental impacts (Qiu et al., 1998; Alzogaray, 2015; Campos et al., 2016; Corbel et al., 2009).

Safety and Hazards

Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Emergency medical attention should be sought immediately in all cases .

特性

IUPAC Name |

N,N-diethyl-2,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-6-15(7-2)14(16)10-8-12(18-4)13(19-5)9-11(10)17-3/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZUGTOLDLBYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2,4,5-trimethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)

![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)

![Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)](/img/structure/B24988.png)